molecular formula C8H13BrN2O2 B12332927 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl-

2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl-

Cat. No.: B12332927
M. Wt: 249.10 g/mol
InChI Key: BMXSZJDVKPXIMK-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- is a chemical compound with the molecular formula C8H11BrN2O2 It is a derivative of pyrimidinedione, featuring a bromopropyl group at the 1-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- typically involves the reaction of 5-methyluracil with 3-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is stirred at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyrimidinedione derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidinedione derivatives with various functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include pyrimidinedione derivatives with hydroxyl or other functional groups.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The bromopropyl group allows the compound to form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. This interaction can result in the inhibition or activation of specific biological pathways, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but lacks the methyl group at the 5-position.

    1-(3-Bromopropyl)thymine: Similar structure with a thymine base instead of pyrimidinedione.

    1-(3-Bromopropyl)-5-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure with an ethyl group instead of a methyl group at the 5-position.

Uniqueness

The presence of both the bromopropyl and methyl groups in 2,4(1H,3H)-Pyrimidinedione, 1-(3-bromopropyl)-5-methyl- imparts unique chemical and biological properties. The bromopropyl group enhances its reactivity towards nucleophiles, while the methyl group can influence its steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H13BrN2O2

Molecular Weight

249.10 g/mol

IUPAC Name

1-(3-bromopropyl)-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H13BrN2O2/c1-6-5-11(4-2-3-9)8(13)10-7(6)12/h6H,2-5H2,1H3,(H,10,12,13)

InChI Key

BMXSZJDVKPXIMK-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)CCCBr

Origin of Product

United States

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